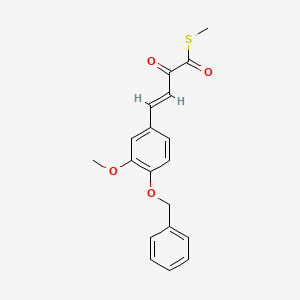![molecular formula C14H13IN4 B12515148 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-碘-1H-吡咯并[2,3-b]吡啶-5-基)-N,N-二甲基-2-吡啶胺是一种复杂的 有机化合物,属于吡咯并[2,3-b]吡啶衍生物类。这类化合物因其显著的生物活性而闻名,尤其是在医药化学领域。该化合物的结构包括一个吡啶胺核心,带有一个碘取代的吡咯并[2,3-b]吡啶部分,使其成为药物发现和开发的有价值的支架。
准备方法
5-(3-碘-1H-吡咯并[2,3-b]吡啶-5-基)-N,N-二甲基-2-吡啶胺的合成通常涉及多步有机反应。一种常见的合成路线包括对吡咯并[2,3-b]吡啶前体的碘化,然后引入吡啶胺基团。反应条件通常需要使用强碱和氧化剂来促进目标产物的形成。工业生产方法可能涉及使用优化的反应条件的大规模合成,以确保高收率和纯度。
化学反应分析
该化合物经历各种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,导致形成氧化衍生物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,导致形成还原产物。
取代: 可以使用亲核取代反应将化合物中的碘原子替换为其他官能团。这些反应的常用试剂包括叠氮化钠或氰化钾。
偶联反应: 该化合物可以参与偶联反应,例如铃木或赫克偶联,以形成更复杂的分子。这些反应通常需要钯催化剂和合适的配体。
科学研究应用
5-(3-碘-1H-吡咯并[2,3-b]吡啶-5-基)-N,N-二甲基-2-吡啶胺有几种科学研究应用:
化学: 它作为合成更复杂有机分子的构建块,用于各种有机合成方案。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌、抗病毒和抗癌特性。
医学: 它被探索为靶向特定生物途径(如激酶抑制)的潜在治疗剂。
工业: 该化合物用于开发新材料以及作为合成其他有价值化学品的先驱。
作用机制
5-(3-碘-1H-吡咯并[2,3-b]吡啶-5-基)-N,N-二甲基-2-吡啶胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能会抑制某些激酶的活性,导致参与细胞增殖和存活的信号通路中断。这种抑制会导致癌细胞发生凋亡或抑制微生物生长。
相似化合物的比较
与 5-(3-碘-1H-吡咯并[2,3-b]吡啶-5-基)-N,N-二甲基-2-吡啶胺相似的化合物包括其他吡咯并[2,3-b]吡啶衍生物,例如:
- 1-(3-碘-1H-吡咯并[2,3-b]吡啶-5-基)乙酮
- 3-碘-1H-吡咯并[2,3-b]吡啶-5-甲醛
- 5-碘-1H-吡咯并[2,3-b]吡啶
这些化合物具有相似的核心结构,但在官能团方面有所不同,导致其生物活性和化学性质存在差异。5-(3-碘-1H-吡咯并[2,3-b]吡啶-5-基)-N,N-二甲基-2-吡啶胺的独特性在于其特定的取代模式以及二甲基氨基的存在,这可能会增强其生物活性选择性。
属性
分子式 |
C14H13IN4 |
|---|---|
分子量 |
364.18 g/mol |
IUPAC 名称 |
5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H13IN4/c1-19(2)13-4-3-9(6-16-13)10-5-11-12(15)8-18-14(11)17-7-10/h3-8H,1-2H3,(H,17,18) |
InChI 键 |
ACYYTVRWBRSJGE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=C(C=C1)C2=CC3=C(NC=C3I)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


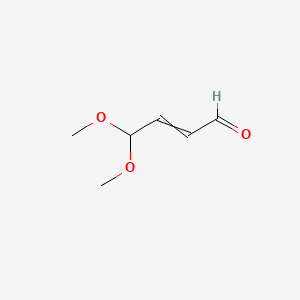
![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)
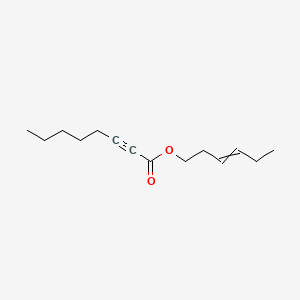
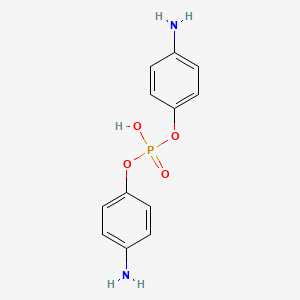

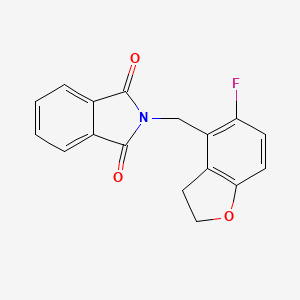
![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)

![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
